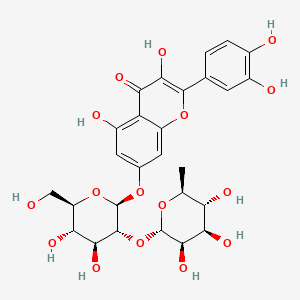

Quercetin 7-(rhamnosylglucoside)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73432-00-5 |

|---|---|

Molecular Formula |

C27H30O16 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,5-dihydroxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)23(38)26(39-8)43-25-21(36)18(33)15(7-28)42-27(25)40-10-5-13(31)16-14(6-10)41-24(22(37)19(16)34)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-21,23,25-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1 |

InChI Key |

HIEKMCGJSNLAGG-MTKPOXERSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies for Quercetin 7 Rhamnosylglucoside

Advanced Spectroscopic Techniques for Glycosidic Linkage and Structure Analysis

Spectroscopic methods are fundamental in piecing together the molecular puzzle of Quercetin (B1663063) 7-(rhamnosylglucoside). Each technique provides specific information about different parts of the molecule, and their combined data allows for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of flavonoids and their glycosides in solution. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

The ¹H-NMR spectrum provides information on the number and environment of protons. For Quercetin 7-(rhamnosylglucoside), the spectrum shows characteristic signals for the quercetin aglycone and the two sugar units (glucose and rhamnose). The protons of the A-ring (H-6 and H-8) are particularly diagnostic for determining the glycosylation site. Glycosylation at the C-7 hydroxyl group causes a downfield shift of the H-6 and H-8 signals compared to the free aglycone. jmp.irresearchgate.net The anomeric protons of the sugar units (H-1" of glucose and H-1"' of rhamnose) appear as doublets, and their coupling constants (J values) are crucial for determining the stereochemistry of the glycosidic linkages. A large coupling constant (typically >7 Hz) for the anomeric proton of glucose indicates a β-configuration. ajol.infonih.gov

The ¹³C-NMR spectrum reveals the carbon skeleton of the molecule. The chemical shift of the C-7 carbon is significantly affected by glycosylation, providing direct evidence for the linkage position. Comparison with the ¹³C-NMR data of quercetin confirms this assignment. researchgate.netscite.ai Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), provide definitive proof of connectivity by showing long-range correlations between protons and carbons. For instance, a correlation between the anomeric proton of the glucose unit (H-1") and the C-7 of the quercetin aglycone unequivocally confirms the attachment site.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the Quercetin Moiety in Quercetin vs. a 7-O-Glycoside Derivative in DMSO-d₆.

| Atom | Quercetin ¹³C researchgate.net | Quercetin ¹H rsc.org | Quercetin 7-O-Glycoside ¹³C (Illustrative) | Quercetin 7-O-Glycoside ¹H (Illustrative) |

| C-Ring | ||||

| C-2 | 147.7 | 148.0 | ||

| C-3 | 135.7 | 136.0 | ||

| C-4 | 175.8 | 176.0 | ||

| A-Ring | ||||

| C-4a | 102.9 | 104.0 | ||

| C-5 | 160.7 | 161.0 | ||

| C-6 | 98.2 | 6.18 (d, J=1.8 Hz) | 99.5 | 6.45 (d, J=2.0 Hz) |

| C-7 | 163.9 | 165.0 | ||

| C-8 | 93.3 | 6.38 (d, J=2.1 Hz) | 94.8 | 6.80 (d, J=2.0 Hz) |

| C-8a | 156.1 | 157.0 | ||

| B-Ring | ||||

| C-1' | 121.9 | 122.0 | ||

| C-2' | 115.0 | 7.73 (d, J=2.1 Hz) | 115.2 | 7.75 (d, J=2.0 Hz) |

| C-3' | 145.0 | 145.3 | ||

| C-4' | 146.8 | 147.0 | ||

| C-5' | 115.6 | 6.88 (d, J=8.4 Hz) | 115.8 | 6.90 (d, J=8.5 Hz) |

| C-6' | 119.9 | 7.62 (dd, J=8.7, 2.1 Hz) | 120.5 | 7.65 (dd, J=8.5, 2.0 Hz) |

Note: Illustrative shifts for the 7-O-glycoside are based on general trends observed upon glycosylation. The most significant change occurs at C-7.

High-Resolution Mass Spectrometry (HRMS) Applications in Glycoside Characterization

High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is indispensable for confirming the molecular formula and investigating the structure of flavonoid glycosides. HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion. ucdavis.edumdpi.com

Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and deduce its structure. For Quercetin 7-(rhamnosylglucoside), the ESI-MS spectrum in negative ion mode will show a deprotonated molecule [M-H]⁻ at an m/z corresponding to the exact mass of C₂₇H₃₀O₁₆. The MS/MS fragmentation of this precursor ion is highly characteristic. A primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the rutinoside moiety (a combined loss of rhamnose and glucose, 308 Da), which generates a prominent ion corresponding to the quercetin aglycone [Quercetin-H]⁻ at m/z 301. researchgate.netkahaku.go.jpconicet.gov.ar Further fragmentation of the aglycone ion can occur via a retro-Diels-Alder reaction, producing characteristic smaller fragments that confirm the quercetin backbone. nih.gov The presence of an ion at m/z 447, corresponding to the loss of the terminal rhamnose unit (-146 Da), can also be observed, confirming the disaccharide structure. researchgate.net

Interactive Table 2: Typical HRMS Fragmentation Data for Quercetin 7-(rhamnosylglucoside) in Negative Ion Mode.

| Ion Description | Proposed Formula | Calculated m/z | Observed m/z (Example) |

| Precursor Ion [M-H]⁻ | C₂₇H₂₉O₁₆⁻ | 609.1456 | 609.1445 |

| Fragment [M-H-rhamnose]⁻ | C₂₁H₁₉O₁₂⁻ | 463.0877 | 463.0827 |

| Aglycone [M-H-rutinose]⁻ | C₁₅H₉O₇⁻ | 301.0348 | 301.0322 |

| Retro-Diels-Alder Fragment | C₇H₃O₄⁻ | 151.0032 | 151.0036 |

Note: Data compiled from representative values found in the literature. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the conjugated systems within the flavonoid structure. The quercetin chromophore exhibits two characteristic major absorption maxima. Band I, in the range of 350–385 nm, corresponds to the cinnamoyl system (B-ring conjugated with the C-ring carbonyl). Band II, appearing between 250–270 nm, is associated with the benzoyl system (A-ring). ekb.egbiointerfaceresearch.com

The position of glycosylation significantly influences the UV spectrum. Specifically, substitution at the 7-hydroxyl group affects Band II absorption. The use of diagnostic shift reagents added to the sample solution can reveal the presence and location of free hydroxyl groups. For Quercetin 7-(rhamnosylglucoside), the addition of sodium acetate (B1210297) (NaOAc), a weak base that ionizes free phenolic hydroxyls, would cause little to no bathochromic (red) shift in Band II. This is because the 7-OH group, which is most acidic and readily deprotonated by NaOAc, is blocked by the rutinoside sugar, thus confirming its substitution at this position. ajol.infokahaku.go.jpresearchgate.net In contrast, reagents like aluminum chloride (AlCl₃) would still produce a significant bathochromic shift in Band I, confirming the presence of the free 5-OH and catechol (3',4'-dihydroxy) groups.

Interactive Table 3: Characteristic UV Absorption Maxima (λmax in nm) for Quercetin and the Expected Pattern for Quercetin 7-(rhamnosylglucoside) in Methanol.

| Spectrum | Band II (nm) | Band I (nm) | Rationale for Shift |

| Quercetin (MeOH) | ~257 | ~370 | Baseline spectrum. |

| Quercetin + NaOAc | ~274 | ~390 | Bathochromic shift in Band II indicates a free 7-OH group. |

| Quercetin 7-O-rutinoside (MeOH) | ~257 | ~358 | Glycosylation at C-7 can slightly alter the Band I position. |

| Quercetin 7-O-rutinoside + NaOAc | ~257 (no significant shift) | ~385 | Lack of shift in Band II confirms the 7-OH group is substituted. |

Note: Wavelengths are approximate and based on typical values reported in the literature. kahaku.go.jpekb.eg

Chromatographic Methods for Purity Assessment and Identification Confirmation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating Quercetin 7-(rhamnosylglucoside) from complex mixtures, assessing its purity, and confirming its identity. scispace.commdpi.com

Reversed-phase HPLC (RP-HPLC) is the most widely used method. In this technique, the compound is separated based on its polarity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure sharp peak shapes by suppressing the ionization of phenolic hydroxyl groups. scispace.com

The purity of an isolated sample of Quercetin 7-(rhamnosylglucoside) is determined by injecting it into the HPLC system. A pure sample should yield a single, symmetrical peak in the resulting chromatogram under various detection conditions. The retention time (tR) of this peak is a characteristic property of the compound under specific chromatographic conditions.

For identification, the retention time of the unknown peak is compared to that of a certified reference standard analyzed under the identical HPLC method. kahaku.go.jp Further confirmation is achieved by using a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, which records the full UV-Vis spectrum of the compound as it elutes. The spectrum of the peak of interest must match that of the reference standard. mdpi.com When HPLC is coupled to a mass spectrometer (LC-MS), definitive identification is achieved by matching the retention time, the UV spectrum, and the mass spectral data (parent ion and fragmentation pattern) with those of an authentic standard. nih.govmdpi.com

Interactive Table 4: Representative HPLC Conditions for the Analysis of Quercetin Glycosides.

| Parameter | Description |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | e.g., Start with 5-10% B, increase to 50-60% B over 30-40 minutes |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | DAD/PDA at 254 nm and 350 nm; ESI-MS |

Biosynthesis and Production Pathways of Quercetin 7 Rhamnosylglucoside

Enzymatic Synthesis Strategies (e.g., Uridine Diphosphate-dependent Glycosyltransferases (UGTs))

Enzymatic synthesis offers a powerful approach for the regioselective glycosylation of flavonoids, overcoming challenges associated with chemical methods. researchgate.net Uridine Diphosphate-dependent Glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar, such as UDP-glucose or UDP-rhamnose, to an acceptor molecule like quercetin (B1663063). acs.orgoup.com

The synthesis of a diglycoside like Quercetin 7-O-rutinoside requires a two-step enzymatic reaction or a single enzyme capable of transferring the entire disaccharide. More commonly, this is achieved sequentially. For instance, the synthesis of the related compound, quercetin 3-O-glucoside-7-O-rhamnoside, has been demonstrated using two distinct UGTs from Arabidopsis thaliana. researchgate.net In this process, one UGT (AtUGT78D2) first attaches a glucose molecule to the 3-OH position of quercetin. Subsequently, a second UGT (AtUGT89C1) specifically transfers a rhamnose molecule to the 7-OH position of the newly formed quercetin 3-O-glucoside. researchgate.net

Plant UGTs are categorized into several phylogenetic clades (A–P), with different clades often showing specificity for different hydroxyl positions on the flavonoid backbone. oup.com UGTs involved in flavonoid 3-O-glycosylation are well-characterized, while those acting on the 7-OH position are also crucial for creating diverse glycosylation patterns. oup.comresearchgate.net The final step in the biosynthesis of rutin (B1680289) (quercetin-3-O-rutinoside) in plants involves the enzyme flavonol 3-O-glucoside L-rhamnosyltransferase, which transfers rhamnose to isoquercitrin (B50326) (quercetin-3-O-glucoside). wikipedia.org A similar enzymatic logic would be required for the synthesis of Quercetin 7-O-rutinoside, involving a UGT that can rhamnosylate a quercetin-7-O-glucoside or a rutinosyltransferase that acts on the 7-OH position.

Table 1: Examples of UGTs in Quercetin Glycosylation

| Enzyme | Source Organism | Function | Product(s) |

|---|---|---|---|

| AtUGT78D2 | Arabidopsis thaliana | Converts quercetin to quercetin 3-O-glucoside. researchgate.net | Quercetin 3-O-glucoside |

| AtUGT89C1 | Arabidopsis thaliana | Converts quercetin 3-O-glucoside to quercetin 3-O-glucoside-7-O-rhamnoside. researchgate.net | Quercetin 3-O-glucoside-7-O-rhamnoside |

| FtUFGT163 | Tartary Buckwheat | Glycosylates isoquercetin (B192228) to produce rutin. acs.org | Rutin (Quercetin 3-O-rutinoside) |

Metabolic Engineering Approaches for Glycoside Production in Microbial Hosts (e.g., Escherichia coli)

Microbial hosts, particularly Escherichia coli, are widely used as cell factories for producing valuable plant-derived natural products, including flavonoid glycosides. d-nb.infojmb.or.kr Metabolic engineering of E. coli provides a platform to overcome the low yields from plant extraction and the complexities of chemical synthesis. researchgate.net The production of a compound like Quercetin 7-(rhamnosylglucoside) in E. coli requires two key components: the expression of suitable UGTs and a sufficient intracellular supply of the necessary UDP-sugars. jmb.or.kr

To produce quercetin 3-O-glucoside-7-O-rhamnoside, a rare diglycoside, E. coli has been engineered to first produce quercetin 3-O-glucoside, which is then fed to a second engineered strain designed to produce UDP-rhamnose and express a rhamnosyltransferase. researchgate.net This stepwise biotransformation approach allows for the specific synthesis of the desired diglycoside. researchgate.netjmb.or.kr

A more integrated approach involves engineering a single E. coli strain to handle the entire process. For example, to produce quercetin 3-O-glucoside-7-O-rhamnoside, E. coli was engineered to co-express genes for UDP-rhamnose synthesis along with a specific rhamnosyltransferase (AtUGT89C1). nih.gov When this engineered strain was supplied with quercetin 3-O-glucoside, it successfully converted it to the target bisglycoside. nih.gov

Further enhancements involve engineering the host's central metabolism to increase the precursor pool for UDP-sugars. Strategies include overexpressing genes like ugd (UDP-glucose dehydrogenase) to boost UDP-glucuronic acid levels or deleting competing pathways, such as knocking out the araA gene, to prevent the degradation of the desired sugar nucleotide. nih.gov Similarly, to increase the production of a novel quercetin glycoside, quercetin 3-O-(6-deoxytalose), researchers engineered the nucleotide sugar pathway in E. coli, resulting in a seven-fold increase in production and a significant reduction in by-products. nih.gov These strategies showcase the potential to create optimized microbial chassis for the high-yield production of specific quercetin glycosides.

Table 2: Engineered E. coli Strains for Quercetin Glycoside Production

| Engineered Strain Goal | Key Genes Expressed/Modified | Substrate | Product | Yield |

|---|---|---|---|---|

| Quercetin 3-O-galactoside production | Overexpression of UGE (UDP-glucose epimerase) and a specific UGT. nih.gov | Quercetin | Quercetin 3-O-galactoside | 280 mg/L nih.gov |

| Quercetin 3-O-glucuronide production | Deletion of araA, overexpression of ugd and a specific UGT. nih.gov | Quercetin | Quercetin 3-O-glucuronide | 687 mg/L nih.gov |

| Quercetin 3-O-(6-deoxytalose) production | Introduction of tll gene; engineering of galU, rffA, and rfbD genes. nih.gov | Quercetin | Quercetin 3-O-(6-deoxytalose) | ~98 mg/L nih.gov |

Chemical and Semisynthetic Methodologies for Quercetin Glycosides

Chemical synthesis provides an alternative route to quercetin glycosides, allowing for the creation of novel structures not found in nature. However, the multiple hydroxyl groups on the quercetin molecule present a significant challenge, requiring a series of protection and deprotection steps to achieve regioselectivity. clockss.orgtandfonline.com

A typical chemical synthesis involves protecting all but the target hydroxyl group, followed by glycosylation with a protected sugar donor, and finally, removal of all protecting groups. For instance, the synthesis of quercetin 3-O-glycosides has been achieved through the regioselective benzylation of quercetin to protect the 4' and 7-hydroxyl groups, followed by glycosylation at the 3-OH position and subsequent debenzylation. researchgate.net Phase-transfer catalysis (PTC) is another effective technique used for glycosylation under mild conditions. This method has been successfully employed for the stereoselective synthesis of quercetin 3-O-glycosides using a catalyst like tetrabutylammonium (B224687) bromide in a biphasic system. tandfonline.com

Semisynthetic approaches leverage abundant, naturally occurring flavonoid glycosides as starting materials. Rutin (quercetin-3-O-rutinoside), which is commercially available and inexpensive, is a common precursor. researchgate.netsci-hub.ru For example, a complex quercetin glycoside, 4'-O-β-d-Glucopyranosyl-quercetin-3-O-β-d-glucopyranosyl-(1→4)-β-d-glucopyranoside, was successfully synthesized using rutin as the starting material. nih.gov This strategy significantly reduces the number of steps compared to a full chemical synthesis from the quercetin aglycone. The synthesis of Quercetin 7-(rhamnosylglucoside) could theoretically be achieved via a semisynthetic route, potentially by chemically modifying a precursor like quercetin-7-O-glucoside or through a complex rearrangement and glycosylation starting from a more common glycoside.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Systematic Name |

|---|---|

| Quercetin | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one |

| Quercetin 7-(rhamnosylglucoside) | 7-O-rutinosylquercetin |

| Rutin | Quercetin-3-O-rutinoside |

| Isoquercitrin | Quercetin-3-O-glucoside |

| Quercetin 3-O-glucoside-7-O-rhamnoside | 3-O-glucosyl-7-O-rhamnosylquercetin |

| Quercetin 7-O-glucoside | 7-O-glucosylquercetin |

| Quercetin 3-O-galactoside | 3-O-galactosylquercetin |

| Quercetin 3-O-glucuronide | 3-O-glucuronylquercetin |

| UDP-glucose | Uridine diphosphate (B83284) glucose |

| UDP-rhamnose | Uridine diphosphate rhamnose |

| UDP-glucuronic acid | Uridine diphosphate glucuronic acid |

| p-Coumaroyl-CoA | para-Coumaroyl-Coenzyme A |

Analytical Methodologies for Isolation, Separation, and Quantitative Analysis of Quercetin 7 Rhamnosylglucoside

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of Quercetin (B1663063) 7-(rhamnosylglucoside) from complex mixtures. The structural similarity among flavonoid glycosides necessitates high-resolution separation techniques to achieve accurate analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of flavonoid glycosides, including Quercetin 7-(rhamnosylglucoside). researchgate.netnih.govresearchgate.net The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Reversed-phase columns, particularly C18 columns, are most commonly used for the separation. arabjchem.orgarabjchem.org The mobile phase typically consists of a mixture of an aqueous solvent (often acidified with formic acid or acetic acid to improve peak shape and resolution) and an organic modifier like acetonitrile (B52724) or methanol. arabjchem.orgarabjchem.orgmdpi.comnih.gov A gradient elution program, where the proportion of the organic solvent is gradually increased, is often necessary to separate complex mixtures of phenolic compounds. arabjchem.orgarabjchem.org

Various detectors can be coupled with HPLC for the detection of Quercetin 7-(rhamnosylglucoside). Diode Array Detectors (DAD) are frequently used for quantification, while Mass Spectrometry (MS) detectors provide structural information. researchgate.netmdpi.com UV-Vis spectrophotometry is simple and inexpensive but lacks selectivity. researchgate.net

A study on Viola tricolor L. utilized an HPLC system with a quaternary pump and a DAD detector, employing a Waters Spherisorb S3 ODS-2 C18 column. The elution gradient involved acetonitrile and an aqueous solvent over a specific time course to separate various flavonoids. ipb.pt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and characterization of Quercetin 7-(rhamnosylglucoside) in intricate biological and plant matrices. arabjchem.orgarabjchem.orgresearchgate.netnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound and providing detailed structural information through fragmentation patterns. researchgate.net

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and then subjected to mass analysis. The precursor ion corresponding to Quercetin 7-(rhamnosylglucoside) can be selected and fragmented to produce a characteristic pattern of product ions, confirming its identity. For instance, the analysis of Ilex paraguariensis beverages used an HPLC system coupled to a quadrupole mass spectrometer with an electrospray interface to identify compounds like quercetin-3-rhamnosylglucoside based on their mass-to-charge ratio ([M+H]⁺ at m/z 611). mdpi.com

High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, further enhancing the confidence in compound identification. arabjchem.orgarabjchem.org

Table 1: LC-MS Parameters for Flavonoid Glycoside Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.8 µm) | arabjchem.orgarabjchem.org |

| Mobile Phase | A: methanol:water (10:90, v/v) with 0.1% formic acid B: methanol:water (90:10, v/v) with 0.1% formic acid | arabjchem.orgarabjchem.org |

| Flow Rate | 0.4 mL/min | arabjchem.orgarabjchem.org |

| Ionization Mode | Electrospray Positive Ion | mdpi.com |

| Capillary Voltage | 4.0 kV | mdpi.com |

Quantitative Determination Methods

Accurate quantification of Quercetin 7-(rhamnosylglucoside) is essential for quality control and research purposes. Several methods have been validated for this, offering varying degrees of sensitivity and selectivity.

HPLC-Diode Array Detection (DAD) for Quantification

HPLC coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of flavonoids. mdpi.comnih.gov The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths simultaneously, providing a UV spectrum that can aid in peak identification and purity assessment.

For quantification, a calibration curve is constructed using a certified standard of Quercetin 7-(rhamnosylglucoside). The peak area of the compound in a sample is then compared to the calibration curve to determine its concentration. A validated HPLC-DAD method for quercetin reported linearity with an R² > 0.995, and detection and quantification limits of 0.046 and 0.14 µg/mL, respectively, demonstrating high sensitivity. mdpi.comnih.gov The optimal detection wavelength for quercetin and its glycosides is typically around 360-370 nm. mdpi.comnih.gov In the analysis of Vellozia species, HPLC-DAD analysis showed UV absorption maxima at 259, 270 (shoulder), and 359 nm for a related quercetin derivative. researchgate.net

Capillary Electrophoresis (CE) in Phenolic Compound Quantification

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of phenolic compounds, including flavonoid glycosides. researchgate.netnih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. nih.gov

In CE, charged molecules are separated in a narrow capillary under the influence of a high electric field. The separation is based on the differential migration of analytes according to their charge-to-size ratio. This technique has been successfully applied to evaluate the inhibition activity of quercetin and its glycosylated derivatives on certain enzymes. nih.gov While less common than HPLC for routine quantification, CE provides a high-resolution alternative, particularly for complex samples or when sample volume is limited. researchgate.net

Optimized Sample Preparation and Extraction Protocols from Diverse Matrices

The extraction of Quercetin 7-(rhamnosylglucoside) from its source material is a critical first step that significantly influences the accuracy of subsequent analysis. The chosen extraction method should be efficient, reproducible, and minimize the degradation of the target compound.

Commonly used extraction solvents include methanol, ethanol, and their aqueous mixtures, often acidified to enhance extraction efficiency. arabjchem.orgarabjchem.orgtandfonline.com Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been optimized to improve yields and reduce extraction times compared to conventional methods. semanticscholar.org

For instance, a study on mulberry leaves found that optimal extraction of quercetin derivatives was achieved at an extraction temperature of 70°C for 40 minutes, using a water-to-leaf powder ratio of 40:1 ml/g and a particle size of 25 µm. tandfonline.com Another study on Croton grewioides optimized MAE conditions, finding that the best extraction of phenolic compounds was achieved with 50% aqueous solvent, a 10-minute extraction time, and a power of 600 W. semanticscholar.org

Sample clean-up steps, such as solid-phase extraction (SPE), may be necessary for complex matrices like biological fluids to remove interfering substances prior to analysis. semanticscholar.org

Table 2: Optimized Extraction Parameters for Flavonoids from Plant Matrices

| Matrix | Extraction Method | Optimized Parameters | Source |

|---|---|---|---|

| Mulberry Leaf | Conventional | Temperature: 70°C; Time: 40 min; Solvent: Water; Ratio: 40:1 ml/g; Particle size: 25 µm | tandfonline.com |

| Croton grewioides | Microwave-Assisted Extraction (MAE) | Solvent: 50% aqueous; Time: 10 min; Power: 600 W | semanticscholar.org |

| Radish | Homogenization & Vortexing | Solvent: Methanol with 1% formic acid | arabjchem.orgarabjchem.org |

Mechanisms of Action of Quercetin 7 Rhamnosylglucoside in Preclinical Models

Antioxidant Mechanisms at Cellular and Molecular Levels

The antioxidant capacity of Quercetin (B1663063) 7-(rhamnosylglucoside) is a cornerstone of its protective effects, influencing cellular health by mitigating oxidative stress through several distinct mechanisms.

Free Radical Scavenging and Reactive Oxygen Species (ROS) Modulation

Quercetin 7-(rhamnosylglucoside) exhibits robust antioxidant activity primarily by directly neutralizing harmful reactive oxygen species (ROS) and free radicals. emanresearch.orgpatsnap.com Its chemical structure allows it to donate electrons to unstable radicals like the hydroxyl radical (•OH) and superoxide (B77818) anion (•O−2), converting them into more stable and non-reactive species, thereby terminating damaging free radical chain reactions. nih.govnih.gov Beyond direct scavenging, it modulates cellular ROS levels by influencing the enzymes involved in their production and detoxification. nih.gov

Preclinical studies have shown that it can inhibit enzymes responsible for ROS generation, such as xanthine (B1682287) oxidase. nih.govnih.gov Furthermore, it enhances the body's endogenous antioxidant defense system. It has been observed to increase the production and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). patsnap.comnih.govscispace.com This dual action—directly neutralizing existing ROS and bolstering the cellular machinery to handle oxidative stress—underpins its significant cytoprotective effects against oxidative damage. emanresearch.orgnih.gov In various cell models, treatment with rutin (B1680289) has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase levels of reduced glutathione (GSH), a critical intracellular antioxidant. scispace.comnih.gov

Regulation of Mitochondrial Biogenesis and Energy Metabolism

Quercetin 7-(rhamnosylglucoside) has been shown to positively influence mitochondrial health, which is crucial for cellular energy and survival. nih.govmdpi.com Mitochondria are the primary source of endogenous ROS, and their dysfunction is linked to increased oxidative stress and metabolic diseases. nih.gov Preclinical research, particularly in models of obesity and metabolic stress, indicates that this compound can stimulate mitochondrial biogenesis—the creation of new mitochondria. nih.govmdpi.comfrontiersin.org

This is achieved through the activation of key signaling pathways that regulate energy homeostasis. A central player in this process is the AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. nih.govmdpi.com Studies in high-fat diet-induced obese rats demonstrated that rutin consumption increased muscle AMPK activity by 40%. nih.govmdpi.com Activation of AMPK, in turn, promotes the expression of several downstream targets essential for mitochondrial biogenesis. These include the peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α), nuclear respiratory factor-1 (NRF-1), and mitochondrial transcription factor A (Tfam). nih.govmdpi.com Additionally, it has been found to increase the expression of Sirtuin 1 (SIRT1), a deacetylase that is also implicated in enhancing mitochondrial function and biogenesis. nih.govmdpi.comnih.gov The culmination of these actions leads to an increase in mitochondrial DNA (mtDNA) content, mitochondrial size, and improved energy metabolism, as evidenced by increased ATP production. nih.govmdpi.comnih.govfrontiersin.org

| Mechanism | Model System | Key Findings | References |

|---|---|---|---|

| Free Radical Scavenging & ROS Modulation | Cultured rat pheochromocytoma cells (PC12) | Reduced ROS production and lipid peroxidation under nutrient deprivation. | nih.gov |

| Free Radical Scavenging & ROS Modulation | Human fibroblasts (UVA/UVB irradiated) | Reduced UV-induced ROS generation; enhanced activity of SOD and GSH-Px. | nih.gov |

| Free Radical Scavenging & ROS Modulation | Rat brain cells | Increased activities of Cu, Zn-SOD, CAT, and GSH-Px, and raised GSH levels. | nih.gov |

| Mitochondrial Biogenesis | High-fat diet-induced obese rats (skeletal muscle) | Increased mitochondrial size, mtDNA content, and expression of PGC-1α, NRF-1, Tfam, and SIRT1; activated AMPK. | nih.govmdpi.com |

| Mitochondrial Biogenesis | C2C12 Myotubes | Increased mtDNA, citrate (B86180) synthase, and cytochrome c oxidase activities; increased gene expression of mitochondrial turnover markers via SIRT1 pathway. | nih.gov |

| Mitochondrial Function | Diabetic rats (sciatic nerve) | Increased mitochondria density and ATP levels; corrected mitochondrial abnormality via activation of AMPK/PGC-1α pathway. | frontiersin.org |

Metal Ion Chelation and its Influence on Redox Homeostasis

An important, though sometimes overlooked, aspect of the antioxidant strategy of Quercetin 7-(rhamnosylglucoside) is its ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). mdpi.comsemanticscholar.org These metals can act as catalysts in redox reactions, such as the Fenton reaction, which generates the highly destructive hydroxyl radical from hydrogen peroxide, thereby propagating oxidative damage. mdpi.comnih.gov

The specific chemical structure of flavonoids like rutin, featuring hydroxy-keto groups, makes them effective metal chelators. mdpi.com By binding to ions like Fe²⁺, rutin can prevent them from participating in these damaging reactions, thus helping to maintain redox homeostasis. plos.org In preclinical experiments using red blood cells exposed to iron-induced stress, pretreatment with rutin almost completely prevented hemolysis by mitigating oxidative damage, as shown by maintained levels of GSH and catalase activity. plos.org This chelating ability represents an indirect but powerful antioxidant mechanism, preventing the formation of free radicals at their source. semanticscholar.orgresearchgate.net

Anti-inflammatory Mechanisms and Signaling Pathway Modulation

Chronic inflammation is a key driver of many diseases, and Quercetin 7-(rhamnosylglucoside) exerts significant anti-inflammatory effects by modulating critical signaling pathways that control the expression of inflammatory mediators. mdpi.comresearchgate.net

Modulation of Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. nih.govcellnatsci.com In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it triggers the transcription of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Preclinical studies have consistently shown that Quercetin 7-(rhamnosylglucoside) is a potent inhibitor of the NF-κB pathway. mdpi.comresearchgate.net It works by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netcellnatsci.com By stabilizing IκB, it blocks the nuclear translocation and subsequent DNA binding of NF-κB. researchgate.net For instance, in LPS-stimulated RAW 264.7 macrophage cells, rutin was found to decrease the expression of key components of the pathway, including Toll-like receptor 4 (TLR4), MyD88, and TRAF6, ultimately inhibiting the phosphorylation of IκB and the p65 subunit of NF-κB. researchgate.net This leads to a marked reduction in the production of TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory response. nih.govmdpi.comencyclopedia.pub

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in cellular responses to a wide range of stimuli, including inflammatory signals. nih.govnih.gov The main MAPK subfamilies include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.govmdpi.com Aberrant activation of these pathways is linked to inflammation and cancer. nih.govmdpi.com

Quercetin 7-(rhamnosylglucoside) has been shown to modulate MAPK signaling, although its effects can be context-dependent. mdpi.com In some cancer cell lines, such as colon and lung cancer cells, it has been reported to suppress the aberrant MAPK/ERK signaling pathway, contributing to its anti-proliferative effects. mdpi.com It can also inhibit the activation of p38 MAPK in certain inflammatory contexts. researchgate.net Conversely, in other cancer models, it has been observed to activate p38 MAPK, which can lead to the induction of apoptosis (programmed cell death). mdpi.comresearchgate.net This demonstrates that its interaction with MAPK cascades is complex, allowing it to regulate cell fate decisions like proliferation and apoptosis, which are critical in controlling inflammatory diseases and cancer progression. nih.govmdpi.com

| Mechanism | Model System | Key Findings | References |

|---|---|---|---|

| NF-κB Pathway Modulation | LPS-induced RAW 264.7 macrophages | Inhibited phosphorylation of IκB and p65; reduced expression of TLR4, MyD88, TRAF6, iNOS. | researchgate.net |

| NF-κB Pathway Modulation | Human intestinal epithelial cells (Caco-2) | Inhibited activation of NF-κB pathway; reduced production of IL-6 and IL-8. | cellnatsci.com |

| NF-κB Pathway Modulation | Trinitrobenzene sulfonic acid (TNBS) induced colitis in rats | Reduced levels of IL-1β and colonic inflammation. | encyclopedia.pub |

| MAPK Signaling Inhibition | Human umbilical vein endothelial cells (HUVECs) | Decreased IL-6 and TNF-α levels by down-regulating the ERK1/2 pathway. | encyclopedia.pub |

| MAPK Signaling Inhibition | Glioma cells | Significantly downregulated the expression level of p-ERK1/2. | mdpi.com |

| MAPK Signaling Modulation | Colon cancer cells (HT-29) | Activated p38 MAPK, contributing to apoptosis. | mdpi.com |

Regulation of Inflammasome Activation (e.g., Nod-like Receptor (NLR) Family Pyrin Domain-containing 3 (NLRP3))

Quercetin and its glycosides, including Quercetin 7-(rhamnosylglucoside) (rutin), have demonstrated the ability to modulate the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. plos.orgnih.govmdpi.com Preclinical studies indicate that quercetin can suppress the activation of the NLRP3 inflammasome, which is implicated in various inflammatory conditions. plos.orgnih.gov This regulation is crucial as the inflammasome is responsible for the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. nih.govresearchgate.net

In various experimental models, quercetin has been shown to inhibit the NLRP3 inflammasome pathway. For instance, in a rat model of spinal cord injury, quercetin administration significantly inhibited NLRP3 inflammasome activation, leading to reduced production of pro-inflammatory cytokines and subsequent tissue damage. nih.gov Similarly, in models of aging and neuroinflammation, quercetin has been found to improve cognitive function by inhibiting the activation of the NLRP3 inflammasome. rsc.org The mechanism of this inhibition is thought to involve the suppression of several mediators, including thioredoxin-interacting protein, sirtuin 1, and NRF2. nih.gov Furthermore, quercetin has been observed to inhibit the phosphorylation of spleen tyrosine kinase/protein tyrosine kinase 2 (Syk/Pyk2) pathway, which is involved in NLRP3 inflammasome activation. researchgate.net

The inhibitory effect of quercetin on the NLRP3 inflammasome has also been noted in the context of metabolic diseases. Studies have shown that quercetin can ameliorate kidney injury in diabetic models by suppressing NLRP3 inflammasome activation. plos.orgresearchgate.net This suggests a potential role for quercetin and its derivatives in managing inflammatory complications associated with such conditions. The ability of flavonoids like quercetin to interfere with the NLRP3 inflammasome pathway highlights their potential as modulators of inflammatory responses. researchgate.net

Table 1: Effects of Quercetin on NLRP3 Inflammasome Activation in Preclinical Models

| Model System | Key Findings | References |

| Rat Model of Spinal Cord Injury | Suppressed NLRP3 inflammasome activation, reduced pro-inflammatory cytokines. | nih.gov |

| Aging Mouse Model | Improved cognitive function by inhibiting NLRP3 inflammasome activation. | rsc.org |

| Mouse Vasculitis Model | Suppressed NLRP3 inflammasome activation. | plos.org |

| Streptozotocin-Induced Diabetic Rats | Ameliorated kidney injury by inhibiting NLRP3 inflammasome. | plos.org |

| Pseudomonas aeruginosa-infected Macrophages | Inhibited NLRP3 expression and caspase-1 cleavage. | plos.org |

| Differentiated THP-1 cells | Inhibited IL-1β production by affecting ASC oligomerization. | researchgate.net |

Anticancer Mechanisms in In Vitro and Animal Models

Quercetin 7-(rhamnosylglucoside), also known as rutin, and its aglycone, quercetin, have been extensively studied for their potential anticancer properties in various preclinical models. The mechanisms underlying these effects are multifaceted, involving the induction of programmed cell death in mutated cells, inhibition of cancer cell growth, and modulation of resistance to chemotherapy drugs.

Induction of Apoptosis in Mutated Cells

A significant body of research indicates that quercetin and its glycosides can trigger apoptosis, or programmed cell death, in a variety of cancer cell lines. nih.govnih.gov This pro-apoptotic effect is a key mechanism of its anticancer activity. pan.olsztyn.pl Studies have demonstrated that quercetin can induce apoptosis in human myeloid leukemia cells, breast cancer cells (including MCF-7 and MDA-MB-231 lines), and lymphoma cells. nih.govresearchgate.netresearchgate.net

The induction of apoptosis by quercetin involves the modulation of several key signaling pathways. It has been shown to up-regulate the expression of pro-apoptotic proteins like Bax and Bad, while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govresearchgate.net This shift in the balance of apoptotic regulators leads to the activation of caspases, such as caspase-3 and caspase-9, which are critical executioners of the apoptotic process. researchgate.net In some cancer cell lines, quercetin's apoptotic effects are mediated through the p53 pathway. nih.gov For instance, it can down-regulate the expression of mutant p53, leading to cell cycle arrest and apoptosis. researchgate.net Furthermore, in silico studies have suggested that Quercetin 7-rutinoside may exert its anticancer effects by inhibiting anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-XL). bohrium.com

Table 2: In Vitro Studies on Apoptosis Induction by Quercetin and its Glycosides

| Cell Line | Key Findings | References |

| Human Myeloid Leukemia (HL-60) | Upregulation of Bax, downregulation of Bcl-2. | researchgate.net |

| Breast Cancer (MCF-7, MDA-MB-231) | Decreased expression of Bcl-2 and Bcl-xL, increased expression of Bax and Bad. | researchgate.net |

| Lymphoma (BC1, BC3, BCBL) | Downregulation of PI3K/AKT/mTOR and STAT3 pathways. | nih.gov |

| Human Breast Cancer Cells | Quercetin-induced apoptotic cell death was accompanied by a decrease in p53 expression. | nih.gov |

| In silico model | Quercetin 7-rutinoside showed inhibitory activity against B-cell lymphoma-extra-large (Bcl-XL). | bohrium.com |

Inhibition of Cancer Cell Proliferation and Growth

In addition to inducing apoptosis, Quercetin 7-(rhamnosylglucoside) and quercetin have been shown to inhibit the proliferation and growth of cancer cells in numerous preclinical studies. pan.olsztyn.platsjournals.org This anti-proliferative activity has been observed in a wide range of cancer types, including breast, colon, lung, and prostate cancers. nih.gov

The mechanisms behind this inhibition are diverse. Quercetin can interfere with various signaling pathways that are crucial for cancer cell growth, such as the PI3K/Akt and MAPK/ERK pathways. nih.govnih.gov For example, in breast cancer cells, quercetin has been found to inhibit the PI3K-Akt pathway. nih.gov It can also affect the cell cycle, causing arrest at different phases, thereby preventing cancer cells from dividing and multiplying. core.ac.uk

In vivo studies using animal models have corroborated these findings. The administration of quercetin has been shown to significantly reduce tumor volume in mice bearing tumors from cell lines such as CT-26 (colon carcinoma) and MCF-7 (breast cancer). nih.gov Furthermore, studies on non-small-cell lung cancer have demonstrated that quercetin can inhibit the proliferative activity of these cells in a concentration-dependent manner. atsjournals.org However, it is noteworthy that some studies have reported a biphasic effect, where low concentrations of quercetin might stimulate proliferation in certain estrogen receptor-positive breast cancer cell lines. researchgate.net

Table 3: Preclinical Studies on the Inhibition of Cancer Cell Proliferation by Quercetin

| Cancer Type | Model | Key Findings | References |

| Breast Cancer | In vitro (MCF-7, T47D) | Inhibition of PI3K-Akt pathway. | nih.gov |

| Colon Cancer | In vivo (mouse model with CT-26 tumors) | Significant reduction in tumor volume. | nih.gov |

| Breast Cancer | In vivo (mouse model with MCF-7 tumors) | Significant reduction in tumor volume. | nih.gov |

| Non-small-cell lung cancer | In vitro (SK-LU1) | Dose-dependent growth-inhibitory effect. | atsjournals.orgatsjournals.org |

| Breast Cancer | In vitro (MCF-7) | Low concentrations stimulated proliferation. | researchgate.net |

Modulation of Multidrug Resistance (MDR) Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. researchgate.net Quercetin and its derivatives have emerged as potential modulators of MDR, capable of sensitizing resistant cancer cells to chemotherapeutic agents. researchgate.netuniv-jijel.dz

The primary mechanism by which quercetin reverses MDR is through the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP). researchgate.netnih.gov These transporters act as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and reducing their intracellular concentration and efficacy. Quercetin can inhibit the function of these pumps, in some cases by directly binding to them, and also reduce their expression at the protein level. core.ac.ukmdpi.comsemanticscholar.org

In vitro studies have demonstrated that quercetin can enhance the cytotoxic effects of conventional chemotherapy drugs like doxorubicin (B1662922) and paclitaxel (B517696) in MDR breast cancer cells. nih.gov It has also been shown to increase the intracellular accumulation of drugs in resistant cells. researchgate.net Furthermore, a water-soluble quercetin-glutamic acid conjugate has been shown to be a potent MDR modulator, sensitizing resistant cells to various anticancer drugs by inhibiting P-gp. researchgate.net This suggests that modifying the quercetin structure could lead to more effective MDR-reversing agents. nih.gov

Table 4: Modulation of Multidrug Resistance by Quercetin in Preclinical Models

| Cancer Cell Line | Chemotherapeutic Agent | Key Findings | References |

| Multidrug-resistant breast cancer cells | Doxorubicin, Paclitaxel | Reversed MDR through downregulation of P-gp expression. | nih.gov |

| Human cervical carcinoma (KB-V1) | Vinblastine, Paclitaxel | Decreased P-gp expression and function. | researchgate.net |

| Pancreatic carcinoma (RDB) | Daunorubicin | Inhibited expression and function of P-gp. | semanticscholar.org |

| Multidrug-resistant uterine sarcoma (MES-SA/Dx5) | Various anticancer drugs | A quercetin-glutamic acid conjugate sensitized cells by inhibiting P-gp. | researchgate.net |

| Multidrug resistant KBCHR8-5 cells | Not specified | Decreased expression of Wnt and GSK-3β, leading to downregulated P-gp. | nih.gov |

Neuroprotective Mechanisms in Preclinical Investigations

Quercetin 7-(rhamnosylglucoside) and its aglycone, quercetin, have demonstrated significant neuroprotective potential in a variety of preclinical models. These protective effects are attributed to several mechanisms, with the protection against oxidative stress in neuronal cells being a prominent area of investigation.

Protection Against Oxidative Stress in Neuronal Cells

Oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases and neuronal injury. nih.gov It arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, leading to damage to cellular components. nih.gov Quercetin is a potent antioxidant and has been shown to protect neuronal cells from oxidative stress-induced damage. nih.govnih.gov

In vitro studies have consistently shown that quercetin can protect neuronal cell lines and primary neurons from the toxicity induced by various oxidants, such as hydrogen peroxide, and neurotoxic molecules that act by inducing oxidative stress. nih.gov For instance, quercetin has been found to protect PC12 neuronal cells from death induced by amyloid-β peptide treatment by reducing radical activity. nih.gov It has also been shown to protect hippocampal neuronal cells against glutamate-mediated oxidative stress by reducing intracellular ROS production and calcium influx. mdpi.com

The neuroprotective effects of quercetin against oxidative stress are not solely due to its direct radical-scavenging activity. nih.gov It is also thought to act by modulating the cell's own antioxidant defense mechanisms. nih.gov One such mechanism is the activation of the Nrf2-ARE pathway, which leads to the expression of various antioxidant enzymes. nih.gov Furthermore, quercetin has been shown to protect against mitochondrial dysfunction, a major source of cellular ROS, by restoring ATP synthesis and mitochondrial membrane potential. semanticscholar.org In vivo studies have further supported these findings, with quercetin demonstrating protective effects against neurotoxicity induced by various chemicals in animal models. nih.gov

Table 5: Neuroprotective Effects of Quercetin Against Oxidative Stress in Preclinical Models

| Model System | Insult | Key Findings | References |

| PC12 neuronal cells | Amyloid β-peptide | Protected cells from death by reducing radical activity. | nih.gov |

| Hippocampal neuronal cells (HT22) | Glutamate | Reduced intracellular ROS production and Ca2+ influx. | mdpi.com |

| In vitro neuronal cell lines | Hydrogen peroxide, 6-hydroxydopamine | Antagonized cell toxicity induced by oxidants. | nih.gov |

| Rodent models | Various neurotoxic insults | Protected from oxidative stress and neurotoxicity. | nih.gov |

| PC12 cells | H2O2 | Improved cell viability. | mdpi.com |

| SH-SY5Y cells | Amyloid-β | Enhanced cell viability and reduced intracellular ROS levels. | frontiersin.org |

Attenuation of Neuro-Inflammation

Quercetin 7-(rhamnosylglucoside), also known as Rutin, has demonstrated significant potential in mitigating neuro-inflammation in various preclinical models. Its neuroprotective effects are largely attributed to its anti-inflammatory and antioxidant properties.

In studies involving rodent models, Rutin has been shown to counteract neuro-inflammation by reducing the levels of pro-inflammatory cytokines. mdpi.com For instance, in a rat model of spinal cord injury, administration of Rutin led to a significant decrease in the expression of NLRP3, ASC, IL-1β, IL-18, and tumor necrosis factor-alpha (TNF-α). nih.gov This was accompanied by a reduction in reactive oxygen species and malondialdehyde, indicating a concurrent decrease in oxidative stress. nih.gov Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), Rutin treatment diminished the activation of glial cells and subsequently lowered the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in the spinal cord. mdpi.com

The mechanisms underlying Rutin's anti-neuro-inflammatory effects involve the modulation of key signaling pathways. Research suggests that Rutin can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. mdpi.com By suppressing NF-κB, Rutin can downregulate the expression of various inflammatory mediators, including cytokines and chemokines. mdpi.comfrontiersin.org

Another identified mechanism is the activation of the SIRT1 pathway, which can combat inflammation induced by oxidative stress. mdpi.com In in vitro models of Alzheimer's disease, Rutin has been observed to decrease the production of pro-inflammatory cytokines and shift microglial activation from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, suggesting a direct impact on the primary immune cells of the central nervous system. worktribe.com

The table below summarizes the key findings on the attenuation of neuro-inflammation by Quercetin 7-(rhamnosylglucoside) in preclinical models.

| Model | Key Findings | Reference |

| Rat model of fluoride-induced neurotoxicity | Attenuated neuro-inflammation and apoptosis. nih.gov | nih.gov |

| Rat model of spinal cord injury | Reduced levels of NLRP3, ASC, IL-1β, IL-18, and TNF-α. nih.gov | nih.gov |

| SOD1-G93A mouse model of ALS | Diminished activation of glial cells and reduced levels of IL-1β, IL-6, and TNF-α. mdpi.com | mdpi.com |

| In vitro model of Alzheimer's disease (BV-2 microglial cells) | Decreased production of pro-inflammatory cytokines and shifted microglia to an anti-inflammatory M2 phenotype. worktribe.com | worktribe.com |

Cardioprotective Mechanisms in Preclinical Investigations

Mitigation of Oxidative Stress and Ischemia/Reperfusion Injury

Quercetin 7-(rhamnosylglucoside) has shown notable cardioprotective effects in preclinical studies, primarily through the attenuation of oxidative stress and the damage caused by ischemia/reperfusion (I/R) injury. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to myocardial I/R injury.

In animal models of myocardial I/R, treatment with the aglycone form, Quercetin, has been found to significantly reduce the infarct size and improve cardiac function. This protective effect is associated with a decrease in markers of oxidative stress, such as malondialdehyde (MDA), and an increase in the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).

The mechanisms underlying these protective effects involve the scavenging of free radicals and the modulation of intracellular signaling pathways. Quercetin has been shown to directly scavenge ROS, thereby preventing lipid peroxidation and damage to cellular components. Furthermore, it can activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress. Activation of this pathway leads to the upregulation of a battery of antioxidant and cytoprotective genes.

The table below summarizes the effects of Quercetin on markers of oxidative stress in preclinical models of myocardial ischemia/reperfusion injury.

| Model | Treatment | Key Findings |

| Rat model of myocardial I/R | Quercetin | Reduced infarct size, decreased MDA levels, increased SOD and GSH-Px activity. |

| In vitro model of hypoxia/reoxygenation in cardiomyocytes | Quercetin | Attenuated cell death, reduced ROS production, and preserved mitochondrial function. |

Impact on Myocardial Energy Metabolism

Preclinical investigations suggest that Quercetin 7-(rhamnosylglucoside) can positively influence myocardial energy metabolism, which is often compromised during cardiac insults like ischemia. The heart has a high energy demand, relying heavily on mitochondrial oxidative phosphorylation to generate adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

In a rat model of global cerebral ischemia/reperfusion injury, oral administration of Quercetin was found to prevent motor performance deficits and markedly attenuate neuronal cell loss. spandidos-publications.com While this study focused on neuroprotection, the underlying mechanisms involving the PI3K/Akt signaling pathway are also crucial for cell survival and metabolism in cardiac tissue. spandidos-publications.com Ischemia disrupts normal energy production, leading to ATP depletion and accumulation of harmful metabolic byproducts.

Research on the aglycone, Quercetin, has provided more direct evidence of its impact on myocardial energy metabolism. Studies have shown that Quercetin can improve mitochondrial function and ATP production in the ischemic heart. It is believed to achieve this by preserving the integrity of the mitochondrial membrane and enhancing the activity of key enzymes involved in the electron transport chain. By maintaining energy homeostasis, Quercetin helps to protect cardiomyocytes from ischemic damage and improve their chances of survival following reperfusion.

The table below outlines the observed effects of Quercetin on myocardial energy metabolism in preclinical models.

| Model | Treatment | Key Findings |

| Rat model of global cerebral I/R | Quercetin | Activated the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism. spandidos-publications.com |

| In vitro models of cardiac ischemia | Quercetin | Improved mitochondrial function and ATP production, preserved mitochondrial membrane integrity. |

Immunomodulatory Effects in Preclinical Studies

Quercetin 7-(rhamnosylglucoside) has demonstrated significant immunomodulatory activities in various preclinical settings. These effects are characterized by the ability to regulate the function of immune cells and the production of inflammatory mediators.

In preclinical models, Rutin has been shown to modulate the activity of key immune cells, including macrophages, lymphocytes, and mast cells. For instance, it can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from activated macrophages. This anti-inflammatory action is crucial in mitigating the excessive inflammatory responses associated with various pathological conditions.

Furthermore, Rutin has been observed to influence T-cell responses. It can suppress the proliferation of T-cells and modulate the balance between different T-helper (Th) cell subsets, such as Th1 and Th2. By promoting a shift towards an anti-inflammatory Th2 response, Rutin can help to dampen excessive cell-mediated immunity.

The table below summarizes the immunomodulatory effects of Quercetin 7-(rhamnosylglucoside) observed in preclinical studies.

| Immune Cell/Process | Observed Effect |

| Macrophages | Inhibition of pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) release. |

| T-lymphocytes | Suppression of proliferation and modulation of Th1/Th2 balance. |

| Mast cells | Inhibition of histamine (B1213489) release. |

| Overall Inflammatory Response | Reduction of edema and leukocyte infiltration in models of acute inflammation. |

Antiviral Mechanisms in In Vitro Studies

Quercetin 7-(rhamnosylglucoside) and its aglycone, Quercetin, have been investigated for their antiviral properties in a number of in vitro studies. The findings suggest that these compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

One of the proposed antiviral mechanisms is the inhibition of viral entry into host cells. Quercetin has been shown to interact with viral surface proteins, thereby preventing their attachment to cellular receptors. For example, in studies with influenza virus, Quercetin was found to inhibit the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.

Another important mechanism is the inhibition of viral replication. Quercetin and its derivatives have been reported to target key viral enzymes, such as polymerases and proteases, which are essential for the synthesis of viral genetic material and proteins. By inhibiting these enzymes, the compounds can effectively halt the replication of the virus within the host cell.

Furthermore, these flavonoids can modulate host cell signaling pathways that are exploited by viruses for their own replication. For instance, Quercetin has been shown to inhibit the PI3K/Akt pathway, which is known to be activated by several viruses to promote their replication and survival.

The table below provides a summary of the in vitro antiviral mechanisms of Quercetin and its derivatives against various viruses.

| Virus | Proposed Mechanism of Action |

| Influenza Virus | Inhibition of neuraminidase activity, interference with viral entry. |

| Herpes Simplex Virus (HSV) | Inhibition of viral DNA polymerase, reduction of viral replication. |

| Dengue Virus | Inhibition of NS2B-NS3 protease activity, suppression of viral replication. |

| Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) | In silico studies suggest potential binding to the main protease (Mpro) and spike protein, potentially inhibiting viral replication and entry. |

Anti-diabetic Mechanisms in Preclinical Models

Quercetin 7-(rhamnosylglucoside) has been extensively studied in preclinical models for its potential anti-diabetic effects. The mechanisms underlying these effects are multifaceted, involving improvements in insulin (B600854) sensitivity, protection of pancreatic β-cells, and modulation of glucose metabolism.

In animal models of type 2 diabetes, Rutin administration has been shown to lower blood glucose levels and improve glucose tolerance. One of the key mechanisms contributing to this effect is the enhancement of insulin signaling. Rutin has been found to increase the expression and phosphorylation of key components of the insulin signaling pathway, such as the insulin receptor, insulin receptor substrate-1 (IRS-1), and Akt, in insulin-sensitive tissues like the liver, skeletal muscle, and adipose tissue. This leads to increased glucose uptake and utilization by these tissues.

Furthermore, Rutin has demonstrated a protective effect on pancreatic β-cells, the cells responsible for insulin production. In diabetic models, Rutin has been shown to reduce oxidative stress and inflammation in the pancreas, which are known to contribute to β-cell dysfunction and death. By preserving β-cell mass and function, Rutin can help to maintain adequate insulin secretion.

Rutin also influences glucose metabolism by modulating the activity of key enzymes involved in gluconeogenesis and glycolysis in the liver. It has been shown to inhibit the expression and activity of gluconeogenic enzymes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), while increasing the activity of glycolytic enzymes. This dual action helps to reduce hepatic glucose production and promote glucose breakdown.

The table below summarizes the key anti-diabetic mechanisms of Quercetin 7-(rhamnosylglucoside) observed in preclinical models.

| Mechanism | Key Findings |

| Improved Insulin Sensitivity | Increased expression and phosphorylation of insulin receptor, IRS-1, and Akt in liver, muscle, and adipose tissue. |

| Pancreatic β-cell Protection | Reduced oxidative stress and inflammation in the pancreas, preserving β-cell mass and function. |

| Modulation of Glucose Metabolism | Inhibition of hepatic gluconeogenic enzymes (G6Pase, PEPCK) and enhancement of glycolytic enzyme activity. |

| Reduction of Advanced Glycation End Products (AGEs) | Inhibition of the formation of AGEs, which are implicated in diabetic complications. |

Promotion of Glucose Uptake

The regulation of glucose homeostasis is a critical physiological process, and its disruption is a hallmark of metabolic diseases. Skeletal muscle is a primary site for postprandial glucose uptake. nih.gov Preclinical studies, primarily focusing on the aglycone quercetin, have demonstrated a significant capacity to enhance glucose uptake in muscle cells. This action is largely attributed to the activation of key cellular energy sensors and signaling pathways.

One of the principal mechanisms involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netmdpi.com Activation of AMPK in skeletal muscle cells stimulates the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. researchgate.netnih.gov This process increases the rate of glucose transport into the cells, effectively lowering blood glucose levels. nih.gov Studies on L6 myotubes have shown that quercetin can increase glucose uptake by inducing GLUT4 translocation. nih.gov For instance, treatment of L6 skeletal muscle cells with quercetin (50 μM) for 18 hours resulted in stimulated AMPK activity and increased GLUT4 translocation and protein content. researchgate.netmdpi.com

While direct studies on Quercetin 7-(rhamnosylglucoside) are less common, the bioactivity of quercetin glycosides is known to be influenced by the type and position of the sugar moiety, which affects bioavailability and interaction with cellular targets. nih.gov It is understood that quercetin glycosides can be hydrolyzed to the aglycone form to exert their effects, or in some cases, interact directly with cellular transporters. researchgate.net For example, some quercetin glycosides have been shown to inhibit intestinal glucose absorption by targeting transporters like SGLT1 and GLUT2. mdpi.com

Table 1: Preclinical Findings on Quercetin and Glucose Uptake

| Compound | Model System | Key Findings |

| Quercetin | L6 Myotubes (rat skeletal muscle) | Increased glucose uptake via translocation of GLUT4 to the plasma membrane. Activated the CaMKKβ/AMPK signaling pathway. nih.gov |

| Quercetin | C2C12 Muscle Cells | Stimulated glucose uptake through an insulin-independent mechanism involving AMPK. mdpi.com |

| Quercetin | L6 Skeletal Muscle Cells | An 18-hour treatment stimulated AMPK and increased GLUT4 translocation and protein content. researchgate.net |

| Quercetin | HepG2 Cells (human liver) | Increased insulin-mediated glucose uptake by 2.65 folds in an oleic acid-induced insulin resistance model. uni.lu |

Influence on Insulin Secretion and Signaling Pathways

In addition to promoting glucose uptake in peripheral tissues, quercetin and its derivatives have been shown to influence insulin secretion from pancreatic β-cells and modulate insulin signaling pathways, which are often impaired in metabolic disorders.

Preclinical evidence suggests that quercetin can protect and enhance the function of pancreatic β-cells. It has been reported to promote glucose-stimulated insulin secretion and expression in rat insulinoma (INS-1E) cells. itjfs.com The mechanisms are multifaceted, involving the protection of β-cells from oxidative stress-induced dysfunction and apoptosis. semanticscholar.org Studies have shown that quercetin can enhance insulin secretion by activating intracellular Ca2+ signaling pathways and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. itjfs.commedchemexpress.com For instance, quercetin was found to potentiate both glucose- and glibenclamide-induced insulin secretion in INS-1 β-cells, an effect linked to ERK1/2 phosphorylation. medchemexpress.com

The influence of quercetin extends to the insulin signaling cascade in tissues like the liver, adipose tissue, and skeletal muscle. The PI3K/Akt pathway is a critical component of insulin signaling that mediates most of the metabolic actions of insulin, including glucose transport and glycogen (B147801) synthesis. Some studies indicate that quercetin can enhance the phosphorylation of key proteins in this pathway, such as Akt, thereby improving insulin sensitivity. semanticscholar.org However, other reports suggest a more complex, concentration-dependent interaction, where quercetin may also inhibit PI3K/Akt phosphorylation under certain conditions. nih.gov

The compound's antioxidant properties also play a significant role. By scavenging reactive oxygen species (ROS), quercetin helps protect pancreatic β-cells, which are particularly vulnerable to oxidative damage. nih.govsemanticscholar.org This protective effect helps maintain their insulin-secreting capacity. biosynth.com In hypertensive animal models, oral quercetin supplementation was shown to increase insulin sensitivity and protect pancreatic islets by preserving cholinergic signaling and oxygen supply. biosynth.com

Table 2: Effects of Quercetin on Insulin Secretion and Signaling

| Compound | Model System | Key Findings |

| Quercetin | INS-1E Cells (rat insulinoma) | Promoted glucose-stimulated insulin secretion and insulin expression. itjfs.com |

| Quercetin | INS-1 Pancreatic β-cells | Enhanced insulin secretion by activating the ERK1/2 pathway. itjfs.com Protected against H2O2-induced dysfunction. medchemexpress.com |

| Quercetin | Hypertensive Rats | Increased insulin sensitivity in adipose tissue and protected pancreatic islets. biosynth.com |

| Quercetin | Hepatic Steatosis Model (HepG2 cells) | Ameliorated insulin resistance and decreased inflammatory cytokine secretion. uni.lu |

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiparasitic)

Quercetin and its glycosidic derivatives, including Quercetin 7-(rhamnosylglucoside), have demonstrated broad-spectrum antimicrobial properties in various preclinical studies. nih.gov The mechanisms underlying these activities are diverse, targeting fundamental microbial processes and structures.

Disruption of Microbial Membrane Stability

A primary mechanism of the antibacterial and antifungal action of quercetin and its related flavonoids is the disruption of microbial cell membranes. nih.govresearchgate.net This action compromises the structural integrity of the microbe, leading to the leakage of essential intracellular components and ultimately, cell death. mdpi.com

The lipophilic nature of the quercetin aglycone allows it to intercalate into the lipid bilayer of the microbial membrane, altering its fluidity and permeability. researchgate.net Studies using electron microscopy have visualized the physical damage inflicted by quercetin on bacterial cell walls and membranes. For example, treatment of Staphylococcus aureus and Escherichia coli with quercetin led to observable cell wall damage and membrane disruption. nih.gov This disruption increases the permeability of the cytoplasmic membrane, a mechanism confirmed in studies against various pathogens like S. pyogenes and K. pneumonia. researchgate.net

In fungi, the mechanism is similar, often targeting ergosterol (B1671047), a vital component of the fungal cell membrane. By interfering with ergosterol synthesis or function, flavonoids can disrupt membrane integrity. nih.gov While specific studies on Quercetin 7-(rhamnosylglucoside) are limited, research on the related compound rutin (quercetin-3-O-rutinoside) has shown that it can destroy the cell wall and membrane of E. coli, leading to increased leakage of intracellular components like alkaline phosphatase (AKP) and K+ ions. mdpi.com This suggests that the quercetin backbone is crucial for this activity, with the glycosidic portion influencing its solubility and interaction with the membrane surface. mdpi.com

Table 3: Antimicrobial Activity via Membrane Disruption

| Compound | Microorganism(s) | Key Findings on Mechanism |

| Quercetin | E. coli, S. aureus | Caused cell rupture and increased cytoplasmic membrane permeability. nih.govresearchgate.net |

| Quercetin | S. aureus, E. coli | Damaged the cell wall and membrane, leading to cavitation and cell death. nih.gov |

| Rutin (Quercetin-3-O-rutinoside) | E. coli | Destroyed the cell wall and cell membrane, increasing leakage of intracellular AKP and K+. mdpi.com |

| Flavonoids (General) | Fungi | Inhibit ergosterol biosynthesis, disrupting plasma membrane integrity. nih.gov |

Inhibition of Nucleic Acid and Protein Synthesis in Microorganisms

Beyond disrupting physical barriers, quercetin and its derivatives can interfere with critical intracellular processes in microorganisms, including the synthesis of nucleic acids (DNA and RNA) and proteins. nih.govimrpress.com

One of the well-documented antibacterial targets of quercetin is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria that controls DNA topology and is required for DNA replication and transcription. researchgate.net By inhibiting DNA gyrase, quercetin can effectively block bacterial proliferation. itjfs.comsemanticscholar.org For instance, quercetin glycosides have been reported to act as dual inhibitors of DNA gyrase and topoisomerase IV. researchgate.net This inhibition of DNA helicase activity has been observed in pathogens like Klebsiella pneumoniae. researchgate.net

In addition to nucleic acid synthesis, protein synthesis is another target. Flavonoids can interfere with bacterial ribosomes and inhibit the translation process, preventing the production of essential proteins and enzymes. imrpress.com The antimicrobial action of quercetin involves affecting protein synthesis and expression. nih.gov This multifaceted approach, which includes inhibiting efflux pumps and quorum sensing pathways, contributes to its broad-spectrum antibacterial effects. nih.govnih.gov

In the context of antifungal activity, quercetin has been shown to affect nucleic acid synthesis, protein synthesis, and mitochondrial function. nih.gov It can induce apoptosis in fungal cells by affecting mitochondrial function, which is linked to cellular synthesis and energy production pathways. researchgate.net

Table 4: Inhibition of Microbial Synthesis Pathways

| Compound | Microorganism(s) | Key Findings on Mechanism |

| Quercetin Glycosides | Bacteria | Acted as dual inhibitors of DNA gyrase and topoisomerase IV. researchgate.net |

| Quercetin | K. pneumonia | Inhibited DNA helicase and its ATPase activity. researchgate.net |

| Quercetin | Bacteria (General) | Inhibits nucleic acid synthesis, affecting protein synthesis and expression. nih.govnih.gov |

| Rutin (Quercetin-3-O-rutinoside) | Bacteria (General) | Possesses a mechanism to inhibit DNA gyrase and topoisomerase. itjfs.com |

| Quercetin | Fungi (General) | Affects nucleic acid synthesis, protein synthesis, and inhibits mitochondrial function. nih.gov |

Structure Activity Relationship Sar Studies of Quercetin Glycosides, with Emphasis on 7 O Linkages

Influence of Glycosylation Position (e.g., 7-O versus 3-O) on Biological Activities

The specific hydroxyl group on the quercetin (B1663063) molecule that is masked by a sugar moiety is a critical determinant of the resulting compound's bioactivity. The antioxidant capacity of quercetin is heavily attributed to the presence of the catechol group in the B-ring and the 3-OH group in the C-ring. nih.govpan.olsztyn.pl

Consequently, glycosylation at the 3-position often leads to a significant reduction in antioxidant activity. For instance, quercetin-3-O-glycosides like rutin (B1680289) (quercetin-3-O-rhamnosylglucoside) and quercitrin (B1678633) exhibit markedly lower free-radical scavenging activity in certain model systems compared to the quercetin aglycone. pan.olsztyn.pl This is because the 3-OH group, which plays a key role in stabilizing and donating a hydrogen atom to radicals, is blocked by the sugar. nih.govpan.olsztyn.pl

In contrast, glycosylation at the 7-position may have a different impact. While it can also diminish certain antioxidant activities, it may preserve or even enhance others. For example, methylated derivatives at the 7-position, such as Rhamnetin (B192265) (7-O-methyl quercetin), have demonstrated potent anti-inflammatory effects, suggesting that the 7-OH group's modification does not universally negate bioactivity and may redirect it toward specific pathways. nih.govjmb.or.kr The anti-inflammatory activity of monomethylated quercetin derivatives like tamarixetin (B191864) has been found to be higher than that of quercetin itself, indicating that this particular bioactivity is not solely dependent on the number of free hydroxyl groups. nih.gov Glycosylation at the C-7 position is also found in nature, sometimes in conjunction with a C-3 substitution, as seen in quercetin 3-O-rhamnoside-7-O-glucoside, a compound identified in peppers. pan.olsztyn.pl

| Glycosylation Position | General Effect on Antioxidant Activity | Effect on Other Bioactivities | Example Compounds | Reference |

|---|---|---|---|---|

| 3-O-Linkage | Generally reduced, due to blocking of a key hydroxyl group. | Bioavailability is often enhanced compared to aglycone, but specific activities like ACE inhibition may be lower than the aglycone. | Rutin (Quercetin-3-O-rhamnosylglucoside), Isoquercetin (B192228) (Quercetin-3-O-glucoside) | nih.govpan.olsztyn.plmdpi.com |

| 7-O-Linkage | Reduced compared to aglycone, but may be preserved relative to 3-O glycosides. | Can confer specific activities; methylated 7-O derivatives show strong anti-inflammatory effects. | Quercetin-7-O-glucoside, Rhamnetin (7-O-methyl quercetin) | nih.govjmb.or.krpan.olsztyn.pl |

Impact of Sugar Moiety Type and Linkage (e.g., rhamnosylglucoside versus other sugars) on Bioactivity